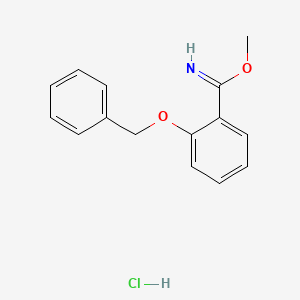
Methyl 2-(benzyloxy)benzimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzyloxy)benzimidate hydrochloride is a chemical compound with the molecular formula C8H10ClNO. It is known for its applications in organic synthesis and as an intermediate in pharmaceutical research. This compound is typically found in a crystalline powder form and is used in various laboratory and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(benzyloxy)benzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of benzimidic acid methyl ester with hydrochloric acid. The reaction typically occurs under controlled temperature conditions, often around 105-107°C, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzyloxy)benzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidate derivatives.
Reduction: It can be reduced to yield benzimidic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidate and benzimidic acid derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research.
Scientific Research Applications
Methyl 2-(benzyloxy)benzimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of benzimidate derivatives.
Biology: The compound is employed in the modification of proteins and peptides, aiding in the study of protein structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-(benzyloxy)benzimidate hydrochloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in protein modification, the compound reacts with lysine residues, forming stable imidate linkages that alter protein structure and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzimidate hydrochloride
- Methyl acetimidate hydrochloride
- Benzimidoic acid methyl ester hydrochloride
Uniqueness
Methyl 2-(benzyloxy)benzimidate hydrochloride is unique due to its specific benzyloxy group, which imparts distinct reactivity and properties compared to other benzimidate derivatives. This uniqueness makes it particularly valuable in specific synthetic and research applications, where the benzyloxy group plays a crucial role in the desired chemical transformations .
Properties
Molecular Formula |
C15H16ClNO2 |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
methyl 2-phenylmethoxybenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12;/h2-10,16H,11H2,1H3;1H |
InChI Key |
YMOVYKFMVJQWCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC=CC=C1OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















